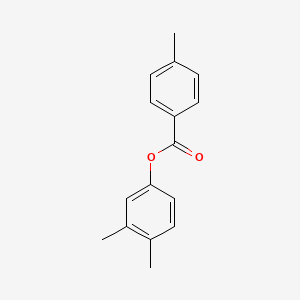

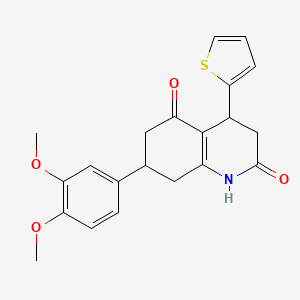

![molecular formula C15H20N4OS B5505620 2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5505620.png)

2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic building blocks like amino triazoles, acetyl chlorides, and aromatic aldehydes. For example, the synthesis of N-(4H-1,2,4-triazol-4-yl)acetamide derivatives can be achieved through the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by further functionalization with various aromatic aldehydes to afford the desired products (Panchal & Patel, 2011). This methodology highlights the versatility of triazole compounds as precursors in synthesizing complex molecules.

Scientific Research Applications

Heterocyclic Compound Synthesis and Properties

Research into the synthesis and properties of heterocyclic compounds containing triazole or similar groups has shown significant promise. For example, studies have detailed the synthesis of silaheterocyclic compounds and their equilibrium with cyclic benzodioxazasilepines, providing insights into their structural properties and potential applications in material science and pharmaceuticals (Lazareva et al., 2017).

Anticancer Activity

A study on the synthesis and biological evaluation of thiazole derivatives as anticancer agents highlighted the potential of these compounds to act against human lung adenocarcinoma cells. This suggests that similar structures could hold therapeutic value in cancer treatment (Evren et al., 2019).

Novel Triazole Compounds with Biological Activities

Research has also been conducted on novel triazole compounds containing the thioamide group, demonstrating antifungal and plant growth regulating activities. These findings indicate the potential for such compounds in agricultural and antifungal applications (Liu et al., 2005).

Synthesis and Fluorescent Behavior of Triazole Regioisomers

The one-pot synthesis and study of the fluorescent behavior of triazole regioisomers provide insights into the potential use of such compounds in the development of fluorescent materials or probes for biological imaging (Kamalraj et al., 2008).

Enzyme Inhibitory Activities

Investigations into triazole analogues have shown significant enzyme inhibitory activities, which could be leveraged in the design of new drugs targeting specific enzymes related to diseases (Virk et al., 2018).

properties

IUPAC Name |

N-(3-methylphenyl)-2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4OS/c1-10(2)7-13-17-15(19-18-13)21-9-14(20)16-12-6-4-5-11(3)8-12/h4-6,8,10H,7,9H2,1-3H3,(H,16,20)(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRCLSWRCQAQOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NNC(=N2)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

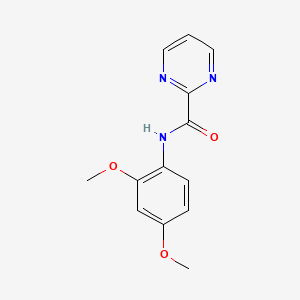

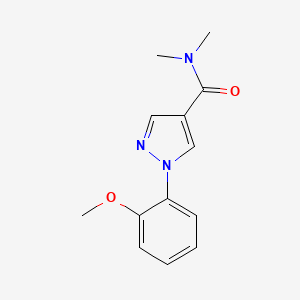

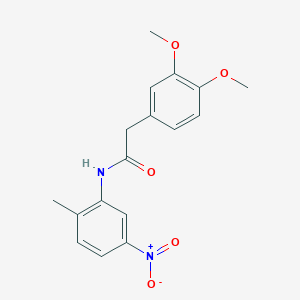

![(1R*,5R*)-N,N-dimethyl-6-[(1-methyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5505543.png)

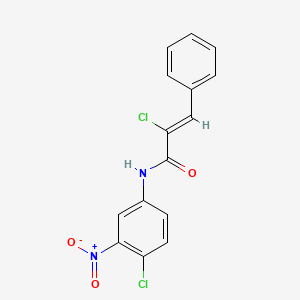

![rel-(3aR,6aR)-N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5505553.png)

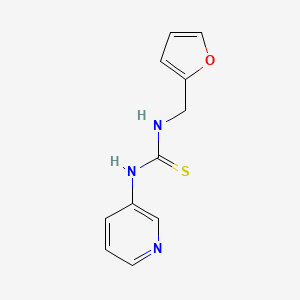

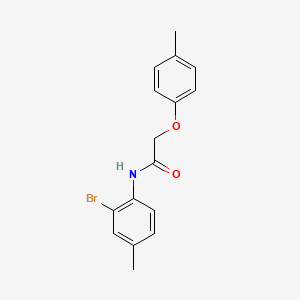

![2-(1-piperidinyl)-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5505601.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B5505609.png)

![N-{2-[cyclopentyl(methyl)amino]ethyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5505628.png)

![N-{[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5505638.png)